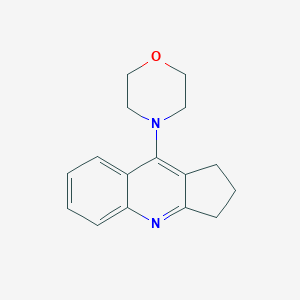
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline (DMQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. DMQ belongs to the class of cyclopenta[b]quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
生化和生理效应
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the replication of viruses by blocking viral entry and replication.
实验室实验的优点和局限性
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to exhibit potent biological activities at low concentrations, making it a useful tool for studying cellular pathways. However, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has some limitations for lab experiments. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a relatively new compound, and its safety profile has not been fully established. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to be unstable in some solvents, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. One area of research is the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives. Finally, the potential therapeutic applications of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives should be explored further, particularly in the treatment of cancer and viral infections.
Conclusion
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a synthetic compound that has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been studied for its potential applications in scientific research, including its anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity, as well as the investigation of its mechanism of action and potential therapeutic applications.
合成方法
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline can be synthesized by the reaction of 2,3-dihydrocyclopenta[b]quinoline with morpholine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. The synthesis of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been optimized to improve yield and purity, and various methods have been reported in the literature.
科学研究应用
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to have antibacterial and antifungal activities.
属性
CAS 编号 |
7157-31-5 |
|---|---|
产品名称 |
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline |
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)morpholine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14-12(4-1)16(18-8-10-19-11-9-18)13-5-3-7-15(13)17-14/h1-2,4,6H,3,5,7-11H2 |
InChI 键 |
AUFKTXNEJAAMFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
规范 SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
其他 CAS 编号 |
7157-31-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



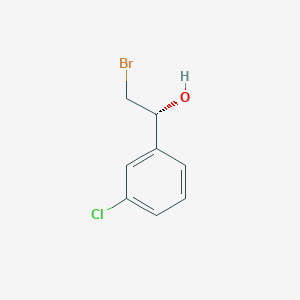
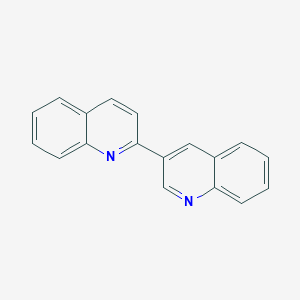

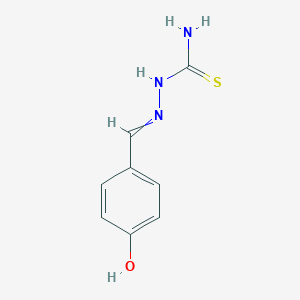
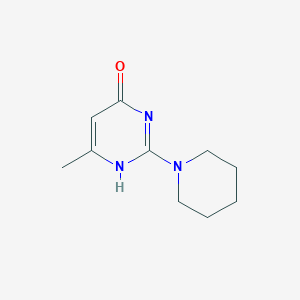
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
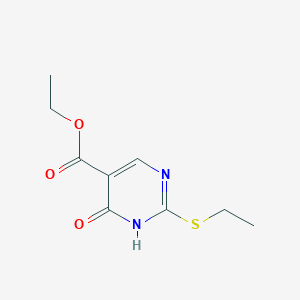
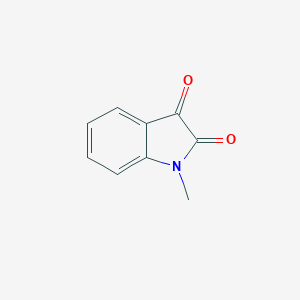
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
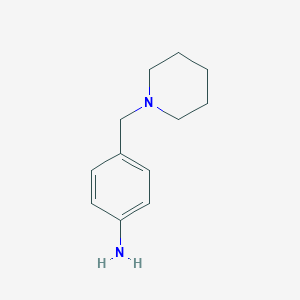
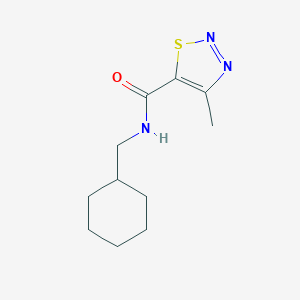
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)